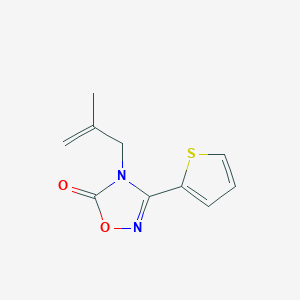![molecular formula C16H26N2O2 B7584939 [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone, also known as Bicuculline, is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is widely used in scientific research.
作用機序
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone is a competitive antagonist of the GABA-A receptor, which is the major inhibitory neurotransmitter receptor in the brain. When GABA binds to the receptor, it opens an ion channel that allows chloride ions to enter the neuron, hyperpolarizing the membrane and reducing the likelihood of action potential firing. [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone binds to the same site on the receptor as GABA, but does not activate the ion channel. Instead, it blocks the channel, preventing the inhibitory effects of GABA.
Biochemical and Physiological Effects:
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone has a number of biochemical and physiological effects, depending on the dose and route of administration. In general, it increases neural excitability by blocking the inhibitory effects of GABA. This can lead to seizure-like activity, as well as changes in synaptic plasticity and learning and memory. [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone has also been shown to increase dopamine release in the brain, suggesting a potential role in reward and addiction.
実験室実験の利点と制限
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone is a powerful tool for investigating the role of GABA in the brain, but it has some limitations. One major limitation is its non-specificity - it can block GABA-A receptors throughout the brain, making it difficult to isolate the effects of reduced GABAergic activity in specific neural circuits or cell types. Additionally, [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone can induce seizures, which can be problematic for some experiments. However, with careful dosing and experimental design, these limitations can be overcome.
将来の方向性
There are many potential future directions for research involving [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone. One area of interest is the role of GABAergic transmission in psychiatric disorders such as anxiety and depression. [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone could be used to investigate the effects of reduced GABAergic activity on behavior and neural circuitry in animal models of these disorders. Another area of interest is the development of more specific GABA-A receptor antagonists that can target specific subtypes of the receptor, allowing for more precise manipulation of neural circuits. Finally, [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone could be used in combination with other drugs or genetic manipulations to investigate the complex interactions between GABAergic and other neurotransmitter systems in the brain.
合成法
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone can be synthesized through a multi-step process starting from piperazine. The first step involves the reaction of piperazine with 2-bicyclo[2.2.1]heptanone to form 4-(2-bicyclo[2.2.1]heptanyl)piperazine. This intermediate is then reacted with oxalyl chloride to form the corresponding acid chloride, which is finally reacted with 3-oxolane to form [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone.
科学的研究の応用
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone is widely used in scientific research as a tool to study the role of GABA in the brain. It is commonly used to block GABAergic transmission in vitro and in vivo, allowing researchers to investigate the effects of reduced GABAergic activity on neural circuits and behavior. [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone has also been used to study the mechanisms underlying epileptic seizures, as it can induce seizure-like activity when applied to brain slices or in vivo.
特性
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-16(14-3-8-20-11-14)18-6-4-17(5-7-18)15-10-12-1-2-13(15)9-12/h12-15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZXHTUFSYCBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)




![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)

![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
